molecular formula C16H10O6 B14919177 1,4-Phenylene bis(2-furoate)

1,4-Phenylene bis(2-furoate)

Cat. No.: B14919177
M. Wt: 298.25 g/mol
InChI Key: UGVIFZQHEISKFO-UHFFFAOYSA-N
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Description

1,4-Phenylene bis(2-furoate) is an organic compound with the molecular formula C16H10O6 It consists of a 1,4-phenylene core with two furoate groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Phenylene bis(2-furoate) can be synthesized through esterification reactions involving terephthalic acid and 2-furoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 1,4-Phenylene bis(2-furoate) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Phenylene bis(2-furoate) undergoes various chemical reactions, including:

    Oxidation: The furoate groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of terephthalic acid and 2-furoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the furoate groups.

    Substitution: Formation of nitro or sulfonic acid derivatives of the phenylene core.

Scientific Research Applications

1,4-Phenylene bis(2-furoate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 1,4-Phenylene bis(2-furoate) involves its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. The furoate groups can form hydrogen bonds with biological macromolecules, while the phenylene core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Phenylene bis(2-bromoethanone): A compound with similar structural features but different functional groups.

    1,4-Phenylene bis(2,2′6′,2′′-terpyridine): Another compound with a 1,4-phenylene core but with terpyridine groups instead of furoate groups.

Uniqueness

1,4-Phenylene bis(2-furoate) is unique due to its combination of furoate groups and a phenylene core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

IUPAC Name

[4-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate

InChI

InChI=1S/C16H10O6/c17-15(13-3-1-9-19-13)21-11-5-7-12(8-6-11)22-16(18)14-4-2-10-20-14/h1-10H

InChI Key

UGVIFZQHEISKFO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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